Ruxolitinib phosphate

Catalog No.
S548084
CAS No.
1092939-17-7
M.F
C17H21N6O4P
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruxolitinib phosphate

CAS Number

1092939-17-7

Product Name

Ruxolitinib phosphate

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid

Molecular Formula

C17H21N6O4P

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1

InChI Key

JFMWPOCYMYGEDM-XFULWGLBSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

INCB018424; INCB 018424; INCB-018424; INC424; INC-424; INC424; INCB18424; INCB 18424; INCB-18424; trade name: Jakafi and Jakavi

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

Description

The exact mass of the compound Ruxolitinib phosphate is 404.13619 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of phosphate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Myeloproliferative Neoplasms (MPN)

Ruxolitinib phosphate is a well-established treatment for myeloproliferative neoplasms (MPN), a group of blood cancers characterized by excessive production of myeloid blood cells. Its primary mechanism of action involves inhibiting a protein called JAK (Janus kinase), which plays a crucial role in cell signaling pathways implicated in MPN development []. Clinical trials and real-world studies have demonstrated its efficacy in reducing spleen size and symptom burden in patients with conditions like myelofibrosis, polycythemia vera, and essential thrombocythemia [, ].

Graft-versus-Host Disease (GVHD)

GVHD is a serious complication that can arise after stem cell transplantation, where the donated cells attack the recipient's body. Research suggests that ruxolitinib phosphate may be beneficial in treating steroid-refractory acute GVHD, a situation where the standard treatment with corticosteroids proves ineffective. Studies have shown promising results in terms of reducing inflammation and improving overall survival rates in patients with this condition [].

Ruxolitinib phosphate is a pharmaceutical compound primarily used as an inhibitor of Janus kinases, specifically JAK1 and JAK2. It is a white to almost white powder, highly soluble in water, particularly at low pH levels (pH 3.3 at 37°C) with a molecular formula of C17H18N6 and a molecular weight of 404.36 g/mol when in phosphate salt form . The compound is marketed under various brand names, including Jakafi and Jakavi, and has been approved for treating conditions like myelofibrosis and polycythemia vera .

Ruxolitinib phosphate acts as a JAK inhibitor. It binds to and inhibits JAK1 and JAK2 enzymes, thereby blocking a critical pathway for cell signaling in myelofibrosis []. This inhibition disrupts the uncontrolled growth and proliferation of abnormal blood cells characteristic of the disease [].

Involving the coupling of specific precursors. The synthesis typically involves:

  • Formation of the pyrazole ring: Starting from a suitable aldehyde and hydrazine derivative.
  • Cyclization: Introducing cyclopentyl groups followed by nitrile formation.
  • Phosphorylation: Converting the free base into the phosphate salt form.

The detailed synthesis pathways are proprietary but generally follow established organic synthesis methodologies for heterocyclic compounds .

Ruxolitinib phosphate is primarily indicated for:

  • Myelofibrosis: A type of bone marrow cancer that disrupts the body's normal production of blood cells.
  • Polycythemia Vera: A blood disorder characterized by an increased number of red blood cells.
  • Atopic Dermatitis: Topical formulations have been developed for skin applications.
  • Graft-versus-host disease: Used in cases where patients do not respond to steroids.

It has also been explored for potential use in treating severe COVID-19 cases due to its anti-inflammatory properties .

Ruxolitinib phosphate interacts with various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. Studies indicate that co-administration with strong CYP3A4 inducers can significantly reduce ruxolitinib plasma concentrations, necessitating dose adjustments . Additionally, ruxolitinib may inhibit P-glycoprotein and breast cancer resistance protein transporters, impacting the systemic exposure of co-administered drugs .

Several compounds exhibit similar mechanisms or therapeutic applications as ruxolitinib phosphate:

Compound NameMechanismIndicationsUnique Features
TofacitinibJAK inhibitor (JAK1/JAK3)Rheumatoid arthritisOral bioavailability; first JAK inhibitor approved for rheumatoid arthritis
BaricitinibJAK inhibitor (JAK1/JAK2)Rheumatoid arthritisAlso targets JAK2; approved for COVID-19 treatment
FedratinibJAK2 inhibitorMyelofibrosisSelectively inhibits JAK2; less effect on JAK1
OlumiantJAK inhibitor (JAK1/JAK2)Atopic dermatitisApproved for both rheumatoid arthritis and atopic dermatitis

Ruxolitinib's unique profile lies in its selective inhibition of both JAK1 and JAK2, making it particularly effective in managing myeloproliferative disorders while having applications in dermatological conditions .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

404.13619017 g/mol

Monoisotopic Mass

404.13619017 g/mol

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

436LRU32H5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Opzelura is indicated for the treatment of non-segmental vitiligo with facial involvement in adults and adolescents from 12 years of age.
Myelofibrosis (MF)Jakavi is indicated for the treatment of disease related splenomegaly or symptoms in adult patients with primary myelofibrosis (also known as chronic idiopathic myelofibrosis), post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis. Polycythaemia vera (PV)Jakavi is indicated for the treatment of adult patients with polycythaemia vera who are resistant to or intolerant of hydroxyurea. Graft versus host disease (GvHD)Jakavi is indicated for the treatment of patients aged 12 years and older with acute graft versus host disease or chronic graft versus host disease who have inadequate response to corticosteroids or other systemic therapies (see section 5. 1).
Treatment of atopic dermatitis
Treatment of chronic Graft versus Host Disease (cGvHD)
Treatment of acute graft-versus-host disease (aGvHD)
Treatment of vitiligo

NCI Cancer Drugs

Drug: Ruxolitinibphosphate
US Brand Name(s): Jakafi
FDA Approval: Yes
Ruxolitinib phosphate is approved for use in adults to treat: Myelofibrosis (a bone marrow disease) that is intermediate risk or high risk, including the following types: Primary myelofibrosis.
Post- polycythemia vera myelofibrosis.
Post- essential thrombocythemia myelofibrosis.
Polycythemia vera in patients who cannot be treated with or have not gotten better with hydroxyurea.
Ruxolitinib phosphate is also being studied in the treatment of some types of cancer.

Pharmacology

Ruxolitinib Phosphate is the phosphate salt form of ruxolitinib, an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.

ATC Code

L01XE18

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Ruxolitinib phosphate

FDA Medication Guides

Opzelura
Ruxolitinib Phosphate
CREAM;TOPICAL
INCYTE CORP
03/13/2023

Use Classification

Human drugs -> Other dermatological preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Santos FP, Verstovsek S. Efficacy of ruxolitinib for myelofibrosis. Expert Opin Pharmacother. 2014 Jul;15(10):1465-73. doi: 10.1517/14656566.2014.923404. Epub 2014 May 24. Review. PubMed PMID: 24856675.
2: Molica M, Serrao A, Saracino R, Zacheo I, Stingone C, Alimena G, Breccia M. Disappearance of fibrosis in secondary myelofibrosis after ruxolitinib treatment: new endpoint to achieve? Ann Hematol. 2014 Nov;93(11):1951-2. doi: 10.1007/s00277-014-2096-y. Epub 2014 May 7. Review. PubMed PMID: 24801017.
3: Becker H, Engelhardt M, von Bubnoff N, Wäsch R. Ruxolitinib. Recent Results Cancer Res. 2014;201:249-57. doi: 10.1007/978-3-642-54490-3_16. Review. PubMed PMID: 24756798.
4: Swaim SJ. Ruxolitinib for the treatment of primary myelofibrosis. Am J Health Syst Pharm. 2014 Mar 15;71(6):453-62. doi: 10.2146/ajhp120602. Review. PubMed PMID: 24589536.
5: Mesa RA, Cortes J. Optimizing management of ruxolitinib in patients with myelofibrosis: the need for individualized dosing. J Hematol Oncol. 2013 Oct 22;6:79. doi: 10.1186/1756-8722-6-79. Review. PubMed PMID: 24283870; PubMed Central PMCID: PMC4222119.
6: Kantarjian HM, Silver RT, Komrokji RS, Mesa RA, Tacke R, Harrison CN. Ruxolitinib for myelofibrosis--an update of its clinical effects. Clin Lymphoma Myeloma Leuk. 2013 Dec;13(6):638-45. doi: 10.1016/j.clml.2013.09.006. Epub 2013 Oct 2. Review. PubMed PMID: 24238036.
7: Harrison C, Mesa R, Ross D, Mead A, Keohane C, Gotlib J, Verstovsek S. Practical management of patients with myelofibrosis receiving ruxolitinib. Expert Rev Hematol. 2013 Oct;6(5):511-23. doi: 10.1586/17474086.2013.827413. Epub 2013 Oct 2. Review. PubMed PMID: 24083419.
8: Wade R, Rose M, Neilson AR, Stirk L, Rodriguez-Lopez R, Bowen D, Craig D, Woolacott N. Ruxolitinib for the treatment of myelofibrosis: a NICE single technology appraisal. Pharmacoeconomics. 2013 Oct;31(10):841-52. doi: 10.1007/s40273-013-0083-0. Review. PubMed PMID: 23996108.
9: Lemal R, Robin M, Ravinet A, Cacheux V, Guièze R, Bay JO. [Ruxolitinib prescription in myelofibrosis]. Bull Cancer. 2013 Sep;100(9):897-902. doi: 10.1684/bdc.2013.1792. Review. French. PubMed PMID: 23985569.
10: Kremyanskaya M, Atallah EL, Hoffman R, Mascarenhas JO. Clarifying the use of ruxolitinib in patients with myelofibrosis. Oncology (Williston Park). 2013 Jul;27(7):706-14. Review. Erratum in: Oncology (Williston Park). 2013 Aug;27(8):737. PubMed PMID: 23977767.
11: Mascarenhas J, Hoffman R. A comprehensive review and analysis of the effect of ruxolitinib therapy on the survival of patients with myelofibrosis. Blood. 2013 Jun 13;121(24):4832-7. doi: 10.1182/blood-2013-02-482232. Epub 2013 Apr 9. Review. PubMed PMID: 23570800.
12: Verstovsek S. Ruxolitinib: an oral Janus kinase 1 and Janus kinase 2 inhibitor in the management of myelofibrosis. Postgrad Med. 2013 Jan;125(1):128-35. doi: 10.3810/pgm.2013.01.2628. Review. PubMed PMID: 23391678.
13: Ganetsky A. Ruxolitinib: a new treatment option for myelofibrosis. Pharmacotherapy. 2013 Jan;33(1):84-92. doi: 10.1002/phar.1165. Review. PubMed PMID: 23307549.
14: Vaddi K, Sarlis NJ, Gupta V. Ruxolitinib, an oral JAK1 and JAK2 inhibitor, in myelofibrosis. Expert Opin Pharmacother. 2012 Nov;13(16):2397-407. doi: 10.1517/14656566.2012.732998. Epub 2012 Oct 10. Review. PubMed PMID: 23051187.
15: Mascarenhas J, Mughal TI, Verstovsek S. Biology and clinical management of myeloproliferative neoplasms and development of the JAK inhibitor ruxolitinib. Curr Med Chem. 2012;19(26):4399-413. Review. PubMed PMID: 22830345; PubMed Central PMCID: PMC3480698.
16: Ruxolitinib (Jakafi) for myelofibrosis. Med Lett Drugs Ther. 2012 Apr 2;54(1387):27-8. Review. PubMed PMID: 22469651.
17: Ostojic A, Vrhovac R, Verstovsek S. Ruxolitinib for the treatment of myelofibrosis. Drugs Today (Barc). 2011 Nov;47(11):817-27. doi: 10.1358/dot.2011.47.11.1708829. Review. PubMed PMID: 22146225.
18: Naqvi K, Verstovsek S, Kantarjian H, Ravandi F. A potential role of ruxolitinib in leukemia. Expert Opin Investig Drugs. 2011 Aug;20(8):1159-66. doi: 10.1517/13543784.2011.589383. Epub 2011 Jun 3. Review. PubMed PMID: 21635221; PubMed Central PMCID: PMC4143907.

Explore Compound Types